molecular formula C9H6F3N3 B1311875 6-(Trifluoromethyl)quinazolin-2-amine CAS No. 190273-94-0

6-(Trifluoromethyl)quinazolin-2-amine

Cat. No. B1311875
M. Wt: 213.16 g/mol
InChI Key: DFOFJSOWTYTIDK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinazolin-2-amine, also known as TQ, is a nitrogen-containing heterocyclic compound. It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones .


Molecular Structure Analysis

The molecular formula of 6-(Trifluoromethyl)quinazolin-2-amine is C9H6F3N3 . It has a molecular weight of 213.16 g/mol .


Chemical Reactions Analysis

Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)quinazolin-2-amine is a light yellow to yellow powder or crystals .

Scientific Research Applications

Fluorescent Bio-Imaging Agents

6-(Trifluoromethyl)quinazolin-2-amine derivatives have been explored for their potential as fluorescent bio-imaging agents. The synthesis of quinazolin-2-amine derivatives from β-pinene derivative nopinone and their characterization (using techniques such as FT-IR, NMR, mass spectrometry, and X-ray single crystal diffraction) revealed enhanced fluorescence in both solid and solution states. These compounds exhibited fluorescent quenching upon the addition of acid or base. Notably, the synthesized compounds were non-cytotoxic to normal L02 hepatocyte cells and enabled confocal fluorescent microscopic imaging in human lung A549 adenocarcinoma cells, indicating their potential as future fluorescent bio-imaging agents (Jinlai et al., 2016).

Anticancer Agents

A series of 6-substituted quinazolinone derivatives, prepared through the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols, showed significant anticancer activities. These derivatives were synthesized under Buchwald–Hartwig-type reaction conditions and evaluated for potential cytotoxicity on HT29 and HCT116 cell lines. The investigation into these compounds highlights the therapeutic potential of quinazolin-2-amine derivatives as anticancer agents (Malinowski et al., 2015).

Antibacterial and Antimalarial Activities

Research into the antimicrobial properties of 2-methyl-3H-quinazolinones substituted with amino acids and aryl amine has indicated promising antibacterial and antimalarial activities. These compounds, designed and synthesized for their potential as antimicrobial agents, were analyzed for their in vivo antimalarial activity against the rodent malaria parasite Plasmodium yoelii, as well as their antibacterial efficacy, demonstrating the versatility of quinazolin-2-amine derivatives in treating infectious diseases (Meyyanathan et al., 2010).

Antiviral Research

Fluorine-containing 4-arylaminoquinazolines, derived from quinazolin-2-amine, have been synthesized and evaluated for their antiviral activities. These studies focused on the synthesis of specific quinazolin-4-one derivatives and their subsequent evaluation against various viruses, including monkeypox virus, smallpox vaccine, and ectromelia virus. The findings suggest that fluorinated quinazoline derivatives offer promising pathways for the development of new antiviral substances (Lipunova et al., 2012).

Safety And Hazards

The safety information for 6-(Trifluoromethyl)quinazolin-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

6-(trifluoromethyl)quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h1-4H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOFJSOWTYTIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442093
Record name 6-(trifluoromethyl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)quinazolin-2-amine

CAS RN

190273-94-0
Record name 6-(trifluoromethyl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Li, L Chen, Q Kang, J Cai, G Zhu - New Journal of Chemistry, 2013 - pubs.rsc.org
In the presence of the [Cp*IrCl2]2/NaOH system, the direct N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols afforded the N-exosubstituted 2-(N-alkylamino)…
Number of citations: 24 pubs.rsc.org

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